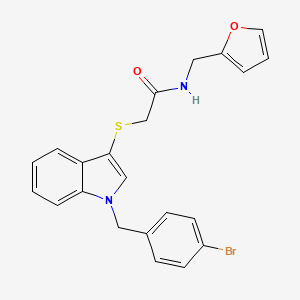

2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide is a chemical entity that appears to be designed for biological activity, given its structural features that are common in pharmacologically active compounds. Although the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be used to infer potential properties and activities of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of an amide bond and the introduction of various functional groups that can interact with biological targets. For instance, the synthesis of N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide involves the incorporation of a metal-chelating hydroxamate group, which is a common strategy to enhance the interaction with metalloenzymes . This suggests that the synthesis of our compound of interest might also involve steps to introduce specific functional groups that can chelate metal ions or interact with specific biological targets.

Molecular Structure Analysis

The molecular structure of related compounds, such as N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, reveals that the naphthalene ring tends to be planar, and substituents such as methoxy groups are staggered . This information can be extrapolated to suggest that in our compound, the naphthalene ring is likely to be planar, and the methoxy group on the phenyl ring may adopt a staggered conformation to minimize steric hindrance.

Chemical Reactions Analysis

The chemical reactions involving similar compounds often include interactions with biological molecules. For example, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide is a potent inhibitor of aminopeptidase N, indicating that it can interact with and inhibit the function of this enzyme . This implies that our compound may also be designed to interact with specific enzymes or receptors, potentially through the formation of hydrogen bonds or other non-covalent interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures can provide insights into the solubility, stability, and reactivity of our compound. For instance, the co-crystallization of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with naphthalene-2,3-diol suggests that hydrogen bonding plays a significant role in the solid-state structure . This could indicate that our compound may also form strong hydrogen bonds, which could affect its solubility and stability in various solvents.

Scientific Research Applications

Novel Anti-inflammatory Agents

Research has led to the synthesis of various compounds related to 2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide, exploring their potential as anti-inflammatory agents. For example, Thabet et al. (2011) synthesized a series of compounds through cyclocondensation and one-pot synthesis methods, aiming at biological evaluation for anti-inflammatory purposes. These compounds were confirmed through IR, 1HNMR, and mass spectral data and underwent screening for analgesic and anti-inflammatory studies, revealing significant potential in this domain (Thabet et al., 2011).

Antioxidant, Analgesic, and Anti-cancer Activities

Faheem (2018) focused on computational and pharmacological evaluations of novel derivatives, including structural relatives of the compound , for their antioxidant, analgesic, and anti-cancer activities. This research highlights the binding affinities and inhibitory effects of these compounds on various biological targets, demonstrating their potential in treating conditions associated with oxidative stress, pain, and cancer (Faheem, 2018).

Anti-HIV Activity

Another area of application includes anti-HIV activity, as illustrated by Hamad et al. (2010), who synthesized a new series of naphthalene derivatives with potential inhibitory activity against HIV-1 and HIV-2. Their findings suggest a promising lead in the development of new antiviral agents, with one compound showing potent in vitro inhibitory activity (Hamad et al., 2010).

Antibacterial Agents

Research into the synthesis of derivatives as antibacterial agents has also been conducted, with compounds showing significant activity against bacterial strains. Ramalingam et al. (2019) synthesized derivatives starting from common intermediates, elucidating their structures through IR, NMR, Mass spectra, and elemental analysis. The antibacterial activity of these compounds was found to be noteworthy, adding another dimension to the potential applications of such compounds (Ramalingam et al., 2019).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S/c1-27-18-9-5-8-17(14-18)25-13-12-23-22(25)28-15-21(26)24-20-11-4-7-16-6-2-3-10-19(16)20/h2-14H,15H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPIOVKELVNYSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B2547508.png)

![3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2547509.png)

![5-({2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2547511.png)

![(Z)-benzyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2547517.png)

![6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine](/img/structure/B2547519.png)

![methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2547525.png)